Cas no 2092564-82-2 (3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)

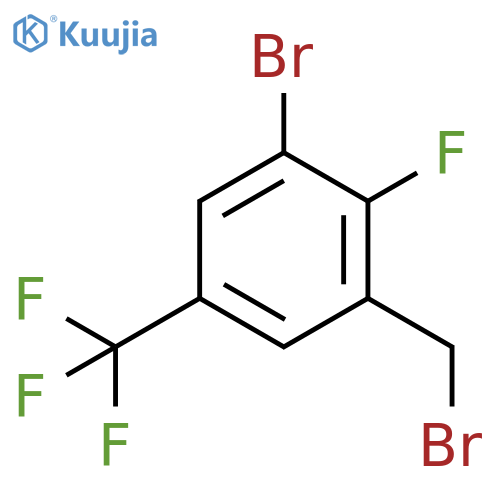

2092564-82-2 structure

商品名:3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide

CAS番号:2092564-82-2

MF:C8H4Br2F4

メガワット:335.918974876404

CID:5212889

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide

-

- インチ: 1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2

- InChIKey: SFPJWCFHHZTZCK-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC(C(F)(F)F)=CC(CBr)=C1F

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC303466-25g |

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide |

2092564-82-2 | 97% | 25g |

£2216.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589621-1g |

1-Bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene |

2092564-82-2 | 98% | 1g |

¥3360 | 2023-04-14 | |

| Apollo Scientific | PC303466-5g |

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide |

2092564-82-2 | 97% | 5g |

£544.00 | 2025-02-21 | |

| Apollo Scientific | PC303466-1g |

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide |

2092564-82-2 | 97% | 1g |

£192.00 | 2025-02-21 |

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2092564-82-2 (3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬